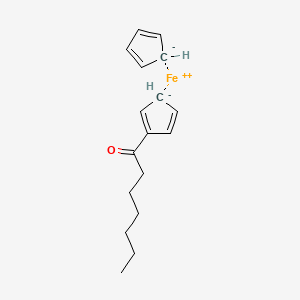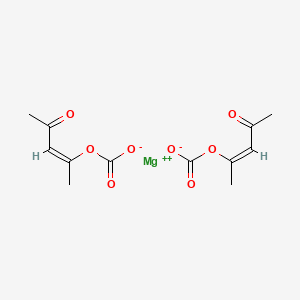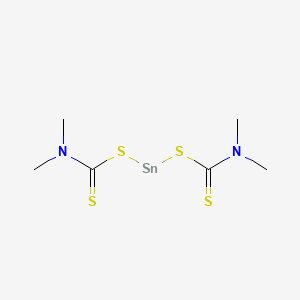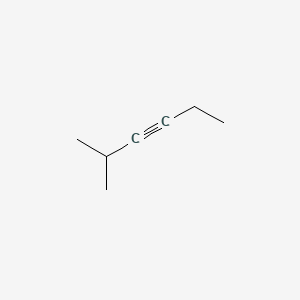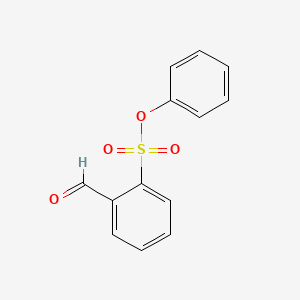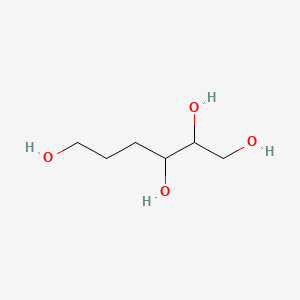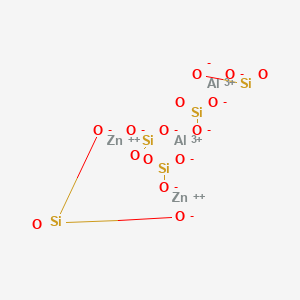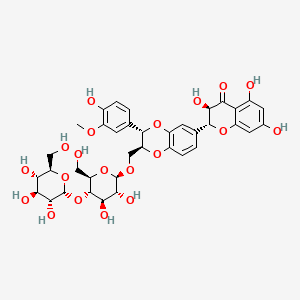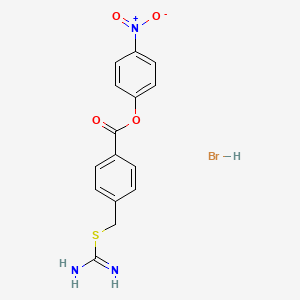
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is a complex organic compound with a molecular formula of C15H14BrN3O4S. This compound is notable for its unique structure, which includes a nitrophenyl group and a carbamimidoylsulfanylmethyl group attached to a benzoate moiety. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the introduction of the carbamimidoylsulfanylmethyl group through a series of reactions involving thiourea and formaldehyde. The final step involves esterification with benzoic acid and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl 4-(carbamimidoylsulfanylmethyl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Carbamimidoylsulfanylmethyl)benzoic acid and 4-nitrophenol.
Applications De Recherche Scientifique
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamimidoylsulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various chemical applications.
Benzoic Acid Derivatives: Compounds with similar benzoate moieties but different substituents.
Uniqueness
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
38597-31-8 |
|---|---|
Formule moléculaire |
C15H14BrN3O4S |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
InChI |
InChI=1S/C15H13N3O4S.BrH/c16-15(17)23-9-10-1-3-11(4-2-10)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-8H,9H2,(H3,16,17);1H |
Clé InChI |
KBIGHXMSEKHWJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(=N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


